Sigma‑1 Receptor Binding Affinity: Target Compound as a Precursor to High‑Affinity σ1 Ligands Versus Esaprazole and 4‑Propionyl Analogue
In the esaprazole analogue series (Kelly et al., 2013), the target compound serves as the R1=H scaffold, which itself demonstrates measurable σ1 binding, though the parent esaprazole was characterized as a 'weak σ1 ligand' [1]. When the free piperazine NH (target compound) is acylated to give N‑cyclopentyl‑2‑(4‑propionylpiperazin‑1‑yl)propanamide (CAS 1259917‑36‑6), σ1 affinity increases to Ki = 1.9 nM as measured by displacement of [³H]‑(+)‑pentazocine from guinea pig brain σ1 receptor [2]. This >10‑fold affinity gain confirms the target compound as the essential precursor scaffold for generating sub‑nanomolar σ1 ligands.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold (R1=H); exact Ki not reported in accessible data, but described as σ1‑binding in the esaprazole analogue SAR series [1] |
| Comparator Or Baseline | N-cyclopentyl-2-(4-propionylpiperazin-1-yl)propanamide (CAS 1259917-36-6): Ki = 1.9 nM [2]; Esaprazole (parent): described as 'weak σ1 ligand' [1] |
| Quantified Difference | ~>10‑fold affinity improvement upon acylation of the target compound's free piperazine NH |
| Conditions | Displacement of [³H]-(+)-pentazocine from guinea pig brain membrane σ1 receptor, 150 min incubation, liquid scintillation counting [2] |
Why This Matters
The target compound is the validated starting point for synthesizing high‑affinity σ1 ligands; procurement of this specific scaffold is prerequisite for any SAR campaign aiming to achieve Ki < 10 nM at σ1.
- [1] Kelly NM, Wellejus A, Elbrønd-Bek H, Weidner MS, Jørgensen SH. Synthesis and biological evaluation of Esaprazole analogues showing σ1 binding and neuroprotective properties in vitro. Bioorg Med Chem. 2013;21(11):3334-3347. PMID: 23601816. View Source
- [2] BindingDB entry BDBM50564193 (CHEMBL4789321). Affinity Data Ki: 1.90 nM. Displacement of [3H]-(+)-pentazocine from sigma1 receptor in guinea pig brain membrane. View Source
